molecular formula C15H16N2O4S B14456032 Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- CAS No. 68003-39-4

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-

Cat. No.: B14456032
CAS No.: 68003-39-4
M. Wt: 320.4 g/mol
InChI Key: BLAXIVFXXRDMRT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of N-ethyl-2-methyl-N-phenylbenzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

68003-39-4

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-3-16(13-7-5-4-6-8-13)22(20,21)15-11-14(17(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3

InChI Key

BLAXIVFXXRDMRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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